N'-Benzyl-4-methylbenzene-1-carboximidamide
Description
N'-Benzyl-4-methylbenzene-1-carboximidamide is a carboximidamide derivative characterized by a benzyl group attached to the imidamide nitrogen and a methyl substituent on the benzene ring. Carboximidamides are structurally related to amidines, featuring a nitrogen-rich backbone that enables diverse interactions in biological systems, such as hydrogen bonding and electrostatic interactions. These properties make carboximidamides valuable in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
CAS No. |
116204-77-4 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N'-benzyl-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17) |
InChI Key |
GDPWMAUZDOOVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-4-methylbenzene-1-carboximidamide typically involves the reaction of 4-methylbenzene-1-carboximidamide with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of N’-Benzyl-4-methylbenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
N’-Benzyl-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-Benzyl-4-methylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-Benzyl-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit nitric oxide production and nuclear factor-kappa B (NF-κB) transcriptional activity in macrophages, which contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide
- Structural Differences : This compound replaces the benzyl group with a hydroxy group and introduces a hydroxymethyl substituent at the 4-position of the benzene ring.
- These polar groups may favor interactions with redox-active enzymes or metal ions, suggesting applications in antioxidant or chelation therapies .
- Molecular Weight: Not explicitly provided, but the formula (C8H10N2O2) suggests a lower molecular weight than the target compound.
N,N'-Dibenzylethylenediamine Salt of Benzylpenicillin
- Structural Differences : A penicillin derivative complexed with N,N'-dibenzylethylenediamine, featuring a bicyclic β-lactam core and two benzyl groups.
- Functional Implications :
- The dibenzylethylenediamine moiety increases lipophilicity, prolonging the drug’s release as a depot formulation (e.g., Benzathine benzylpenicillin for intramuscular antibiotics) .
- Unlike the target compound, this structure includes a β-lactam ring, critical for antibacterial activity via penicillin-binding protein inhibition.
N-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-4-ethoxybenzenecarboximidamide Hydrochloride
- Structural Differences : Incorporates an ethoxy group, a piperazine ring, and a benzodioxolylmethyl substituent.
- The ethoxy group may stabilize the molecule against metabolic degradation compared to methyl or hydroxy substituents .
N'-Hydroxy-4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzene-1-carboximidamide
- Structural Differences : Features a benzodiazolyl heterocycle and a methyl group on the diazole ring.
- Functional Implications :
Comparative Data Table
Research Implications and Limitations
- Structural Trends : Benzyl and aromatic groups enhance lipophilicity and target engagement in hydrophobic pockets, while polar substituents (e.g., hydroxy) improve solubility but may reduce bioavailability.
- Data Gaps : Direct pharmacological data for this compound is sparse in the provided evidence, necessitating further studies on its reactivity, toxicity, and target specificity.
- Synthetic Considerations : The benzyl group’s stability under physiological conditions compared to labile groups (e.g., ethoxy) could influence drug design priorities.
Biological Activity
N'-Benzyl-4-methylbenzene-1-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a benzyl group attached to a carboximidamide functional group. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with benzylamine under controlled conditions. This process can yield high purity and yield, making it suitable for further biological evaluations .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound showed selective cytotoxicity against cancer cell lines, with minimal effects on normal cells. This selectivity suggests potential as an anticancer agent, warranting further investigation into its mechanisms .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 12.5 |
| MCF-7 (breast) | 15.0 |
| NIH/3T3 (fibroblast) | >100 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar to other antibacterial agents, this compound may target DNA gyrase, essential for bacterial DNA replication .
- Disruption of Cell Wall Synthesis : The compound likely interferes with the biosynthesis pathways critical for maintaining bacterial cell integrity .
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
A notable case study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound retained activity where traditional antibiotics failed, highlighting its potential as a novel therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
